2-Amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-Amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with an amino group, a difluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the difluoromethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thiazole ring can participate in various biochemical interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- 2-Amino-4-(methyl)-1,3-thiazole-5-carboxylic acid
- 2-Amino-4-(chloromethyl)-1,3-thiazole-5-carboxylic acid
Uniqueness
2-Amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and can influence the compound’s reactivity and interactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
2-Amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C5H4F2N2O2S, with a molecular weight of 194.16 g/mol. The presence of the difluoromethyl group is crucial as it enhances the compound's reactivity and biological activity. The thiazole ring structure contributes to its interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C5H4F2N2O2S |
Molecular Weight | 194.16 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group increases binding affinity and selectivity, while the thiazole ring facilitates various biochemical interactions. This compound has been studied for its potential as:
- Enzyme Inhibitor: It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulator: It can modulate receptors that mediate cellular responses.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. The difluoromethyl substitution may enhance these activities by increasing lipophilicity and cellular permeability. For instance, thiazole derivatives have shown effectiveness against various bacterial strains and fungi.
Anticancer Properties
A notable study explored the synthesis and biological evaluation of phenylamide derivatives based on the structure of 2-amino-thiazole-5-carboxylic acid. One derivative demonstrated high antiproliferative potency against human leukemia cells, indicating potential as an anticancer agent. However, its efficacy varied across different cancer cell lines .
Case Studies
- Synthesis and Evaluation : A series of novel derivatives were synthesized, revealing varying degrees of cytotoxicity against cancer cell lines such as K563 leukemia and MDA-MB 231 . The structure-activity relationship (SAR) suggested that modifications to the thiazole ring significantly influenced biological activity.
- Antifungal Studies : Compounds derived from 2-amino-thiazole exhibited antifungal activity against species like Aspergillus niger and Fusarium solani, highlighting their therapeutic potential in treating fungal infections .
Research Findings
Recent studies have highlighted the diverse applications of this compound in drug development:
- Antitumor Activity : Some derivatives showed IC(50) values comparable to established anticancer drugs like dasatinib, particularly in leukemia models .
- Antimicrobial Efficacy : The compound's ability to inhibit bacterial growth has been documented, with specific attention to its effectiveness against resistant strains.
Properties
Molecular Formula |
C5H4F2N2O2S |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4F2N2O2S/c6-3(7)1-2(4(10)11)12-5(8)9-1/h3H,(H2,8,9)(H,10,11) |
InChI Key |
NMRSPTQPXZHSNP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)N)C(=O)O)C(F)F |
Origin of Product |
United States |
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